
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic benefits in various diseases. This compound was first synthesized by scientists at the University of Illinois in 2009 and has since been the subject of numerous scientific studies. In
作用機序
The mechanism of action of 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide involves the inhibition of a group of enzymes known as phospholipase D (PLD). PLD plays a crucial role in various cellular processes, including cell proliferation, migration, and signaling. By inhibiting PLD, this compound can disrupt these processes and induce cell death in cancer cells. Additionally, this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, which are regulated by PLD.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of PLD activity, induction of cell death in cancer cells, and reduction of inflammation in animal models. Additionally, studies have shown that this compound can reduce the formation of atherosclerotic plaques and lower blood pressure in animal models of hypertension.
実験室実験の利点と制限
One of the major advantages of using 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide in lab experiments is its specificity for PLD, which allows researchers to study the role of PLD in various cellular processes. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low potency compared to other PLD inhibitors, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide, including its potential use in combination therapy for cancer treatment, its role in regulating autophagy, and its effects on neuronal function. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in animal models and humans. Overall, this compound has shown great potential as a therapeutic agent for various diseases and warrants further investigation.
合成法
The synthesis of 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide involves a multi-step process that begins with the reaction of 3-iodo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-fluoroaniline to produce this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce cell death in various types of cancer, including breast, lung, and pancreatic cancer. Inflammation is also a major area of research for this compound, and studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in treating cardiovascular diseases, such as atherosclerosis and hypertension.
特性
IUPAC Name |
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FINO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMPEIKXFDWOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

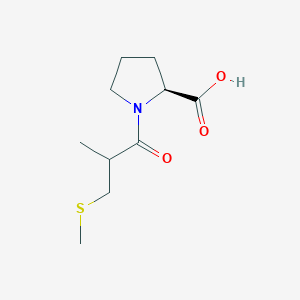
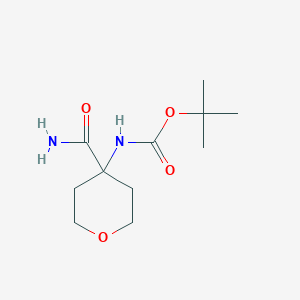
![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)
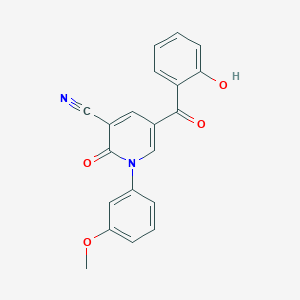
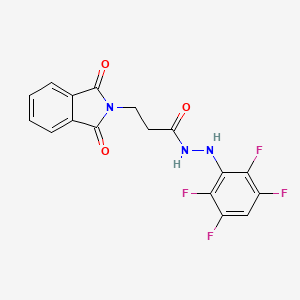
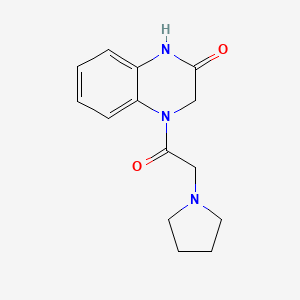
![3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione](/img/structure/B7479290.png)


![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)

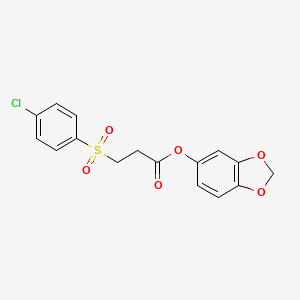

![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)